5,5'-Dihydroxyleucine

描述

Contextualization within Amino Acid Chemistry and Biochemistry

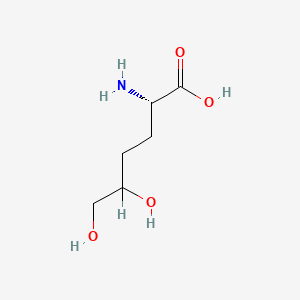

5,5'-Dihydroxyleucine is a derivative of the common proteinogenic amino acid, leucine (B10760876). Structurally, it is a leucine molecule that has been hydroxylated at the 5 and 5' positions of its isobutyl side chain. This modification, the addition of two hydroxyl groups, dramatically alters the chemical properties of the parent amino acid, imparting increased polarity and the potential for further chemical modifications.

In the broader context of amino acid chemistry, the hydroxylation of aliphatic amino acids like leucine is a key post-translational modification that can influence protein structure and function. mdpi.com Hydroxylated amino acids are integral components of various natural products and have been explored as building blocks in the synthesis of complex molecules and peptidomimetics. mdpi.com

Historical Perspectives on the Discovery and Initial Characterization of this compound and Related Derivatives

The history of this compound is intrinsically linked to the discovery of another unusual amino acid, γ-carboxyglutamic acid (Gla). In the 1970s, Gla was identified as a vitamin K-dependent post-translational modification in prothrombin and other blood coagulation factors. wikipedia.org The quantification of Gla proved challenging due to its instability under the acidic conditions of protein hydrolysis. To overcome this, a method was developed to reduce the γ-carboxyglutamyl residues with diborane (B8814927), which converted them into a stable derivative: 5,5'-dihydroxy[5,5-2H2]leucine. rsc.org The identification and quantification of this stable, deuterated dihydroxyleucine derivative by amino acid analysis thus served as an indirect but reliable measure of the original Gla content in proteins. This analytical application marked the initial significant characterization of the this compound structure in biochemical research.

The study of naturally occurring toxins also played a role in the characterization of dihydroxylated leucine derivatives. Phalloidin (B8060827), a toxic bicyclic heptapeptide (B1575542) isolated from the death cap mushroom (Amanita phalloides) in 1937, was later found to contain (2S,4R)-γ,δ-dihydroxy-L-leucine. wikipedia.orgpdn.ac.lk The elucidation of the complex structure of phalloidin and other phallotoxins further highlighted the existence and importance of dihydroxylated leucine residues in natural products. pdn.ac.lk

Significance of Dihydroxylated Amino Acids in Specialized Biological Pathways and Synthetic Endeavors

Dihydroxylated amino acids, including this compound and its isomers, hold considerable significance in both biological and synthetic contexts. Their presence in natural products often imparts specific biological activities. For instance, the dihydroxyleucine residue in phalloidin is crucial for its high-affinity binding to F-actin, which is the basis of its toxicity and its utility as a cell-imaging tool. wikipedia.orgcytoskeleton.com Another example is the natural product alloviroidin, which also contains a γ,δ-dihydroxyleucine residue. nih.gov

From a synthetic chemistry perspective, dihydroxylated amino acids are valuable chiral building blocks. The hydroxyl groups provide handles for further chemical modifications, enabling the construction of complex molecular architectures. The synthesis of stereochemically defined dihydroxylated leucine derivatives, such as (2S,4S)- and (2S,4R)-5,5'-dihydroxy[5,5-2H2]leucine, has been achieved through multi-step synthetic routes starting from chiral precursors like (2S)-pyroglutamic acid and (2S,4R)-4-hydroxyproline. rsc.org These synthetic efforts are crucial for producing these unique amino acids in quantities sufficient for their incorporation into peptides and other molecules for structure-activity relationship studies. nih.gov The development of methods for the selective hydroxylation of amino acids continues to be an active area of research, driven by the potential to generate novel bioactive compounds. mdpi.com

Data Tables

Table 1: Predicted Physicochemical Properties of (2S,4R)-2-amino-5,5-dihydroxy-4-methylpentanoic acid

| Property | Value | Source |

| Molecular Formula | C6H13NO4 | PubChem |

| Molecular Weight | 163.17 g/mol | PubChem |

| XLogP3-AA | -2.7 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 163.08445806 g/mol | PubChem |

| Monoisotopic Mass | 163.08445806 g/mol | PubChem |

| Topological Polar Surface Area | 86.6 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 148 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 2 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Is Canonicalized | Yes | PubChem |

Note: These properties are computationally predicted.

Table 2: Phallotoxins Containing Dihydroxylated Leucine Derivatives

| Toxin | Leucine Derivative | Source Organism |

| Phalloidin | (2S,4R)-γ,δ-Dihydroxy-L-leucine | Amanita phalloides pdn.ac.lk |

| Phallacidin | (2S,4R)-γ,δ-Dihydroxy-L-leucine | Amanita phalloides pdn.ac.lk |

Structure

3D Structure

属性

CAS 编号 |

38579-18-9 |

|---|---|

分子式 |

C6H13NO4 |

分子量 |

163.17 g/mol |

IUPAC 名称 |

(2S)-2-amino-5,6-dihydroxyhexanoic acid |

InChI |

InChI=1S/C6H13NO4/c7-5(6(10)11)2-1-4(9)3-8/h4-5,8-9H,1-3,7H2,(H,10,11)/t4?,5-/m0/s1 |

InChI 键 |

NDFOGZJAYLBOSU-AKGZTFGVSA-N |

SMILES |

C(CC(C(=O)O)N)C(CO)O |

手性 SMILES |

C(CC(CO)O)[C@@H](C(=O)O)N |

规范 SMILES |

C(CC(C(=O)O)N)C(CO)O |

同义词 |

5,5'-dihydroxyleucine DL-5,5'-dihydroxyleucine |

产品来源 |

United States |

Chemical Synthesis and Derivatization of 5,5 Dihydroxyleucine

Stereoselective Synthesis Methodologies for 5,5'-Dihydroxyleucine

The creation of specific stereoisomers of this compound is critical, as the biological function of molecules often depends on their three-dimensional structure. Methodologies are designed to control the formation of chiral centers at the α-carbon (C2) and the γ-carbon (C4). For instance, the synthesis of (2S,4S)- and (2S,4R)-[5,5-2H₂]-5,5'-dihydroxyleucine has been accomplished through independent routes, highlighting the ability to target specific diastereomers. rsc.org The natural product phalloidin (B8060827), found in Amanita mushrooms, contains a (2S, 4R)-2-amino-4,5-dihydroxyisocaproic acid moiety, further underscoring the importance of stereocontrolled synthesis. pdn.ac.lk

Asymmetric induction refers to the process of preferentially forming one enantiomer or diastereoisomer over another. wikipedia.org This is achieved by introducing a chiral element into the reaction, which can be part of the substrate, a reagent, or a catalyst. wikipedia.orgyoutube.com This chiral influence creates diastereomeric transition states with different energy levels, leading to the preferential formation of the lower-energy product. youtube.com

In the context of dihydroxyleucine synthesis, asymmetric induction is essential for controlling the stereochemistry at newly formed chiral centers. rsc.org This can involve several approaches:

Substrate Control: A pre-existing chiral center in the starting material can direct the stereochemical outcome of a subsequent reaction. wikipedia.org Starting from an enantiomerically pure precursor like L-leucine is a common strategy.

Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. wikipedia.org

Reagent/Catalyst Control: Chiral reagents or catalysts can interact with the substrate to create a chiral environment, guiding the reaction to produce a specific stereoisomer. uwindsor.canih.gov

The goal of these strategies is to maximize the diastereomeric or enantiomeric excess of the desired this compound isomer. youtube.com

Condensation reactions are fundamental to peptide synthesis, involving the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another, with the elimination of a water molecule. ebsco.comlibretexts.org These reactions can be used to incorporate specialized amino acids like this compound into larger peptide chains.

The process involves the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. In both biological systems and laboratory synthesis, the functionalities of both the carboxylic acid and the amino group are crucial for designing and forming these linkages. researchgate.net The oxidation of sulfur(IV) has been reported as a potential method to induce the condensation of amino acids to form peptides in an aqueous solution. nih.gov The synthesis of complex peptides, such as the phallotoxins, relies on the sequential condensation of amino acid building blocks, including the γ,δ-dihydroxy-L-leucine unit. pdn.ac.lk

The synthesis of this compound can be approached from various starting materials and under different conditions, each with its own advantages and challenges. A common precursor is L-leucine itself, which can undergo functionalization reactions. For example, photochlorination of L-leucine is a method used to introduce functionality to the side chain, which can then be converted to the dihydroxy derivative. pdn.ac.lk

| Approach | Precursor | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Side-Chain Functionalization | L-Leucine | Photochlorination, followed by hydrolysis | Hydroxylated Leucine | pdn.ac.lk |

| Asymmetric Dihydroxylation | Unsaturated Leucine Derivative | OsO₄, Chiral Ligand (e.g., AD-mix-β) | Dihydroxyleucine | N/A |

| Halogenation | Pyroglutamate-derived lactone | N-Chlorosuccinimide (NCS) | Polychlorinated Leucine | rsc.org |

| Fluorination | Protected Dihydroxyleucine | Diethylaminosulfur trifluoride (DAST) | Fluorinated Dihydroxyleucine | researchgate.net |

Synthesis of Halogenated Analogs of this compound

Halogenated amino acids are of significant interest due to the unique physicochemical properties that halogens impart to molecules. The synthesis of halogenated analogs of this compound involves introducing fluorine or chlorine atoms at specific positions on the leucine side chain.

The synthesis of 4-Fluoro-5,5'-dihydroxyleucine represents a targeted modification of the dihydroxy-leucine structure. researchgate.net The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule. Syntheses of such compounds often start from a precursor that already contains the dihydroxy functionality or a protected version thereof. A common method for introducing fluorine is through the use of fluorinating agents like diethylaminosulfur trifluoride (DAST), which can replace a hydroxyl group with a fluorine atom. The reaction requires careful control to ensure regioselectivity, targeting the C4 position specifically.

Several polychlorinated leucine derivatives have been synthesized and characterized. acs.orgacs.org Research has detailed the total synthesis of stereoisomers such as (2S,4R)-5,5-dichloroleucine and (2S,4S)-5,5-dichloroleucine. rsc.orgresearchgate.net These syntheses often employ strategic chlorination steps on advanced intermediates derived from chiral pool starting materials.

For example, the synthesis of (2S,4S)-5,5-dichloroleucine was achieved from a pyroglutamate-derived lactone, demonstrating a stereocontrolled pathway to these complex molecules. rsc.org

| Compound | Starting Material | Key Chlorination Step | Stereochemistry | Reference |

|---|---|---|---|---|

| (2S,4S)-5,5-Dichloroleucine | Pyroglutamate-derived lactone | Use of N-Chlorosuccinimide (NCS) | (2S,4S) | rsc.org |

| (2S,4R)-5,5-Dichloroleucine | (2S)-pyroglutamic acid | Chlorination of a key intermediate | (2S,4R) | researchgate.net |

Formation of this compound as a Reduction Product in Organic Synthesis

The creation of this compound is fundamentally a reduction process. This transformation targets the two carboxyl groups at the γ-carbon of a glutamic acid backbone. Historically, this reaction has been significant not only for preparative synthesis but also as an analytical tool to identify and quantify γ-carboxyglutamic acid residues within proteins. nih.govresearchgate.net The reduction converts the Gla residues into 5,5'-[³H]dihydroxyleucine, which can be easily detected and quantified after acid hydrolysis of the protein. nih.gov

The direct reduction of a free amino acid like γ-carboxyglutamic acid is challenging due to the presence of multiple reactive functional groups (one α-amino group and three carboxyl groups). Therefore, synthetic strategies rely on the use of protected Gla derivatives. Protecting the α-amino group and the α-carboxyl group is essential to direct the reduction specifically to the two γ-carboxyl groups.

Commonly used protecting groups for the α-amino function in peptide chemistry, such as N-benzyloxycarbonyl (Cbz) or N-(tert-butoxycarbonyl) (Boc), are suitable for this purpose. The α-carboxyl group is typically protected as an ester, for instance, a methyl or ethyl ester. The γ-dicarboxylic acid moiety can also be esterified, for example, as a di-tert-butyl or dicyclohexyl ester, to enhance solubility and stability during intermediate steps. acs.org However, for the reduction to proceed, the γ-carboxyl groups must be free or in a form susceptible to the reducing agent, while the other functionalities remain shielded.

Protection of the α-amino and α-carboxyl groups of γ-carboxyglutamic acid.

Selective reduction of the two γ-carboxyl groups to primary alcohols.

Deprotection of the α-amino and α-carboxyl groups to yield this compound.

The choice of reducing agent is critical for the selective and efficient conversion of the γ-dicarboxylic acid moiety into a diol without affecting other parts of the molecule. Carboxylic acids are generally resistant to reduction and require powerful reducing agents.

Diborane (B8814927) (B₂H₆) and its complexes, such as borane-tetrahydrofuran (B₂H₆·THF) or borane-methyl sulfide (B99878) (BMS) , are highly effective and selective for this transformation. nih.govresearchgate.net Diborane is a preferred reagent because it readily reduces carboxylic acids to alcohols while being less reactive towards other functional groups like esters under controlled conditions. This selectivity is crucial when the α-carboxyl group is protected as an ester. The use of tritiated diborane ([³H]diborane) was instrumental in early studies to identify Gla residues in vitamin K-dependent proteins like prothrombin and Factor X by converting them into radiolabeled this compound. nih.govresearchgate.net

While Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids, its high reactivity can lead to the reduction of other functional groups, such as esters, making it less selective for this specific transformation unless all other carboxyl groups are robustly protected. quora.comacs.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally incapable of reducing carboxylic acids. masterorganicchemistry.com

The table below summarizes the key reducing agents and their roles.

| Reducing Agent | Abbreviation | Selectivity | Application in this compound Synthesis |

| Diborane / Borane Complexes | B₂H₆, BMS | High selectivity for carboxylic acids over esters. | Used for both analytical identification and preparative synthesis of this compound and its analogs from Gla derivatives. nih.govresearchgate.net |

| Lithium Aluminum Hydride | LAH | Highly reactive; reduces carboxylic acids, esters, and amides. | Potentially usable, but lacks selectivity, requiring more extensive protection strategies. quora.comlibretexts.org |

| Sodium Borohydride | NaBH₄ | Low reactivity; reduces aldehydes and ketones but not carboxylic acids or esters. | Not suitable for the primary reduction step. masterorganicchemistry.com |

Advanced Synthetic Strategies for Complex this compound-Containing Structures

This compound (also referred to as γ,δ-dihydroxy-L-leucine in literature) is a component of certain complex natural products, most notably the phallotoxins, such as phalloidin, which are bicyclic peptides isolated from the Amanita phalloides mushroom. google.comlookchem.com The total synthesis of these toxins represents an advanced application of this compound chemistry.

Recent breakthroughs have led to the first total synthesis of phalloidin. nih.gov A key step in this multi-step synthesis is the creation of the protected (2S,4R)-4,5-dihydroxy-leucine building block. This enantioselective synthesis is crucial for constructing the final, biologically active toxin. nih.gov

Strategies for creating such building blocks often involve asymmetric dihydroxylation. For instance, a patent describes the synthesis of a dipeptide containing 4,5-dihydroxy-L-leucine using Sharpless asymmetric dihydroxylation (AD) with AD-mix-α or AD-mix-β reagents on a dehydro-leucine precursor. google.com This method allows for the stereocontrolled installation of the two hydroxyl groups, yielding the specific diastereomer required for the natural product.

Once the protected this compound is synthesized, it is incorporated into a peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. The subsequent steps involve macrocyclization and, in the case of phalloidin, the formation of an unusual tryptathionine thioether bridge to complete the complex bicyclic structure. google.comnih.gov These synthetic routes highlight the importance of this compound as a specialized building block for accessing biologically significant and structurally complex molecules.

Biosynthetic and Metabolic Context of 5,5 Dihydroxyleucine in Biological Systems

Enzymatic Derivation from γ-Carboxyglutamic Acid

5,5'-Dihydroxyleucine is not a direct product of primary metabolic pathways but rather a synthetic derivative used for the analytical identification of γ-carboxyglutamic acid (Gla). Its formation is intrinsically linked to the study of post-translationally modified proteins.

The significance of this compound lies in its role as a stable, identifiable marker for the presence of γ-carboxyglutamic acid in peptides and proteins. nih.gov γ-Carboxyglutamic acid is a non-standard amino acid formed through a crucial post-translational modification process where specific glutamic acid (Glu) residues within a protein are carboxylated. biorxiv.orgbritannica.com This modification is essential for the biological activity of several proteins, particularly those involved in blood coagulation and calcium metabolism. britannica.compractical-haemostasis.com

Because γ-carboxyglutamic acid is unstable under the conditions of standard acid hydrolysis used in protein sequencing, direct quantification is problematic. To overcome this, a chemical reduction method is employed. Proteins containing Gla are treated with a powerful reducing agent, [3H]diborane, which converts the two carboxyl groups on the gamma-carbon of Gla into primary alcohol groups. nih.govannualreviews.org This reaction yields 5,5'-[3H]dihydroxyleucine, a tritiated and stable amino acid that can be easily identified and quantified in protein hydrolysates. nih.govresearchgate.net Therefore, the detection of this compound serves as definitive evidence for the original presence of γ-carboxyglutamic acid residues that were incorporated through post-translational modification. nih.gov

The direct precursor to this compound (in an analytical context) is γ-carboxyglutamic acid. The biosynthetic pathway for Gla itself begins with standard glutamic acid residues already incorporated into a polypeptide chain. An enzyme known as gamma-glutamyl carboxylase (GGCX) catalyzes the addition of a carboxyl group to the γ-carbon of these glutamic acid residues. biorxiv.org This carboxylation is a vital, vitamin K-dependent process. biorxiv.orgpractical-haemostasis.com The reduced form of vitamin K provides the energy necessary for the reaction to proceed. practical-haemostasis.com The subsequent laboratory-based reduction of the Gla-containing protein with diborane (B8814927) produces this compound. annualreviews.orgresearchgate.net

Table 1: Analytical Pathway from Glutamic Acid to this compound

| Step | Precursor | Enzyme/Reagent | Product | Context |

| 1 | Glutamic Acid (in peptide) | Gamma-glutamyl carboxylase (GGCX) / Vitamin K | γ-Carboxyglutamic Acid (in peptide) | Biological (Post-Translational Modification) |

| 2 | γ-Carboxyglutamic Acid (in peptide) | [3H]Diborane | 5,5'-[3H]Dihydroxyleucine | Laboratory (Chemical Reduction for Analysis) |

Linkages to Vitamin K-Dependent Processes (as a Research Probe for Stereochemical Course)

The unique derivation of this compound from γ-carboxyglutamic acid makes it an invaluable tool for investigating the mechanisms of vitamin K-dependent carboxylation.

This compound, particularly its isotopically labeled forms, has been synthesized to study the stereochemistry of biochemical reactions. rsc.orgacs.org The vitamin K-dependent carboxylation reaction involves the removal of a proton from the γ-carbon of a glutamic acid residue and its replacement with a carboxyl group. Understanding the precise three-dimensional arrangement (stereochemistry) of this process is crucial for elucidating the enzyme's mechanism. By synthesizing stereospecifically labeled precursors that can be converted into distinct stereoisomers of labeled this compound, researchers can trace the fate of specific atoms through the carboxylation reaction. This provides insight into how the enzyme orients its substrates and performs the catalytic conversion. acs.org

The chemical conversion of Gla to this compound provides a sensitive and qualitative method for identifying and analyzing vitamin K-dependent proteins. nih.govannualreviews.org By reducing a purified protein with [3H]diborane, hydrolyzing it, and then analyzing the resulting amino acid mixture, the presence of 5,5'-[3H]dihydroxyleucine confirms that the original protein contained γ-carboxyglutamic acid. nih.govresearchgate.net This technique has been instrumental in identifying Gla residues in several key vitamin K-dependent proteins, including prothrombin and Factor X from various species. nih.gov The amount of 5,5'-[3H]dihydroxyleucine detected can also be used to estimate the number of Gla residues present in the protein. For instance, this method was used to determine that the non-thrombin region of bovine prothrombin contains at least 10 γ-carboxyglutamic acid residues. nih.gov

Table 2: Examples of Proteins Analyzed via Derivatization to this compound

| Protein | Organism | Finding | Citation |

| Prothrombin | Bovine | Contains a minimum of 10 Gla residues in the non-thrombin region. | nih.gov |

| Prothrombin | Rat | Confirmed presence of Gla residues. | nih.gov |

| Factor X | Bovine | Confirmed presence of Gla residues. | nih.gov |

| Bone Protein | Various Vertebrates | Confirmed presence of Gla residues. | nih.gov |

Presence within Natural Products and Their Derivatives

While this compound is primarily known as a laboratory-derived product for analyzing Gla, the existence of structurally similar dihydroxylated leucine (B10760876) derivatives in nature suggests that enzymatic pathways for such modifications exist. Research into the biosynthesis of certain natural products has revealed enzymes capable of double hydroxylation on a leucine side chain. rsc.org

For example, γ,δ-dihydroxy-L-leucine is a component of toxic peptides, known as phallotoxins, isolated from Amanita mushrooms. pdn.ac.lk Specifically, it is found in phalloidin (B8060827) and phallacidin. pdn.ac.lk A related compound, γ,δ,δ'-trihydroxy-L-leucine, is present in other phallotoxins like phallisin (B13032). pdn.ac.lk Furthermore, γ,δ-dihydroxyleucine with a 4S configuration is found in alloviroidin, another natural product from Amanita species. nih.gov

Although an enzyme in echinocandin biosynthesis was reported to be capable of producing 5,5-dihydroxyleucine, this activity was not observed in a similar enzyme, GriE, involved in griselimycin (B1672148) biosynthesis, which only produces 5-hydroxyleucine. rsc.org This indicates that while the enzymatic machinery for such reactions exists in nature, its occurrence and specificity can vary.

Structural Components of Phallotoxins and Related Cyclic Peptides

Phallotoxins are a family of bicyclic heptapeptides, meaning they are composed of seven amino acids arranged in a two-ring structure. pnas.orgmdpi.com These toxins are potent binders to filamentous actin (F-actin), stabilizing the filaments and disrupting normal cellular dynamics. mdpi.comwikipedia.org The diversity within the phallotoxin family arises from variations in the amino acid residues at specific positions and, crucially, from different degrees of hydroxylation on the side chain of a particular L-leucine residue. pdn.ac.lk

The core structure of phallotoxins features a thioether bridge between a tryptophan and a cysteine residue, which forms the inner ring. wikipedia.orgnih.gov The individual phallotoxins are distinguished by substitutions on the leucine side chain at position 7. pdn.ac.lk For instance, phalloin (B1196438) contains a singly hydroxylated leucine (4-hydroxy-L-leucine), while phalloidin possesses a dihydroxylated version (γ,δ-dihydroxy-L-leucine). pdn.ac.lk

The compound this compound represents the most extensively hydroxylated form of leucine found in this toxin family. It is the defining feature of the phallotoxins known as phallisin and phallisacin, where it is present as γ,δ,δ'-trihydroxy-L-leucine. pdn.ac.lk This extensive hydroxylation significantly alters the polarity of the side chain, which can influence the peptide's conformation and interaction with its biological target.

Table 1: Hydroxylated Leucine Derivatives in Phallotoxins

| Phallotoxin Name | Leucine Derivative at Position 7 | Chemical Name of Leucine Derivative | Number of Hydroxyl Groups on Leucine Side Chain |

| Phalloin | 4-hydroxy-L-leucine | (2S)-2-amino-4-hydroxyisocaproic acid | 1 |

| Phallacidin | 4-hydroxy-L-leucine | (2S)-2-amino-4-hydroxyisocaproic acid | 1 |

| Phalloidin | γ,δ-dihydroxy-L-leucine | (2S,4R)-2-amino-4,5-dihydroxyisocaproic acid | 2 |

| Phallisacin | γ,δ,δ'-trihydroxy-L-leucine | (2S)-2-amino-4,5,5'-trihydroxyisocaproic acid | 3 |

| Phallisin | γ,δ,δ'-trihydroxy-L-leucine | (2S)-2-amino-4,5,5'-trihydroxyisocaproic acid | 3 |

Investigations of Side Chain Modifications in Natural Compounds

The biosynthesis of phallotoxins, including the formation of this compound, is a fascinating example of ribosomal synthesis followed by extensive post-translational modifications (PTMs). nih.govpnas.orgwikipedia.org These toxins are classified as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). wikipedia.orgresearchgate.net

The process begins with the ribosomal synthesis of a linear precursor peptide encoded by a gene from the MSDIN gene family. nih.govpnas.org These precursor proteins are typically 34-35 amino acids long and contain the core toxin sequence flanked by conserved regions. pnas.orgnih.gov After translation, this proprotein undergoes a series of enzymatic modifications to yield the final, mature bicyclic toxin. wikipedia.orgnih.govcore.ac.uk

The key PTMs include:

Proteolytic Cleavage: A specialized prolyl oligopeptidase (POP) enzyme recognizes and cleaves the precursor peptide to release the linear heptapeptide (B1575542). pnas.orgnih.gov

Cyclization: The linear peptide is cyclized to form the characteristic ring structure. nih.gov

Tryptathionine Formation: An oxidative reaction forms the thioether cross-bridge between the tryptophan and cysteine residues. nih.govgoogle.com

Hydroxylation: Specific amino acid side chains are hydroxylated. nih.govcore.ac.uk

The formation of this compound is a result of sequential hydroxylation of the leucine side chain. pdn.ac.lk While the specific enzymes from Amanita phalloides that carry out these successive hydroxylations have not been fully characterized, this type of reaction in other organisms is often catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenases. nih.govu-tokyo.ac.jp These enzymes are known to catalyze the hydroxylation of free and peptide-bound amino acids. nih.gov It is hypothesized that one or more such oxygenases are responsible for first converting leucine to 4-hydroxy-L-leucine, then to γ,δ-dihydroxy-L-leucine, and finally to the γ,δ,δ'-trihydroxy-L-leucine (this compound) found in phallisin and phallisacin. pdn.ac.lk This multi-step modification highlights the complex enzymatic machinery that fungi have evolved to create structural diversity and potent bioactivity in their natural products.

Structural and Stereochemical Characterization of 5,5 Dihydroxyleucine

Determination of Absolute and Relative Stereochemistry

The spatial arrangement of atoms in 5,5'-dihydroxyleucine is critical to its function. Early research focused on unequivocally defining its stereochemistry, which was ultimately determined to be (2S, 4R). This configuration is crucial for its biological activity.

The absolute configuration of the chiral centers in naturally occurring this compound was established through a multi-step chemical process. Researchers converted the natural compound into a known derivative, (-)-2-methyl-5-oxo-pyrrolidine-2-carboxylic acid. By comparing the optical rotatory dispersion (ORD) curve of this derivative with that of an authentic sample, they were able to confirm the S-configuration at the C-2 chiral center.

Further confirmation of the stereochemistry was achieved through synthesis. The total synthesis of (2S, 4R)-5,5'-dihydroxyleucine was accomplished, and the spectral data of the synthetic compound were found to be identical to those of the natural product. This synthetic corroboration provided conclusive evidence for the assigned absolute and relative stereochemistry.

This compound possesses two chiral centers at the C-2 and C-4 positions of its carbon backbone.

C-2 (α-carbon): This center is analogous to the alpha-carbon of standard amino acids. The analysis confirmed its configuration as 'S', which is common for naturally occurring L-amino acids.

C-4 (γ-carbon): This center bears one of the hydroxyl groups. The relative stereochemistry between the C-2 and C-4 centers was determined to be 'R'.

Therefore, the complete and unambiguous stereochemical designation for the naturally occurring isomer is (2S, 4R)-5,5'-dihydroxyleucine.

Spectroscopic Approaches for Structural Elucidation (General Techniques Applicable)

Spectroscopy was instrumental in the initial discovery and subsequent confirmation of the planar structure and stereochemistry of this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms within a molecule. For this compound, NMR data was crucial in piecing together its structure.

In the analysis of the natural isolate from Chondria armata, ¹H NMR spectroscopy provided key insights. For instance, the spectrum of its N-acetyl dimethyl ester derivative showed distinct signals that could be assigned to the different protons in the molecule, confirming the presence of the leucine (B10760876) backbone and the hydroxyl groups.

Below is a table summarizing the ¹H NMR spectral data for the N-acetyl dimethyl ester derivative of (2S, 4R)-5,5'-dihydroxyleucine.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.54 | ddd | J=10.0, 8.0, 5.0 |

| H-3a | 2.10 | m | |

| H-3b | 1.80 | m | |

| H-4 | 3.80 | m | |

| C(5)-CH₃ (x2) | 1.19 | s | |

| N-COCH₃ | 2.01 | s | |

| O-CH₃ (x2) | 3.74, 3.72 | s | |

| Data obtained in CDCl₃ solution. |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In the study of this compound, high-resolution mass spectrometry (HR-MS) was employed to confirm its molecular formula.

The analysis of the N-acetyl dimethyl ester derivative of this compound yielded a molecular ion peak corresponding to the elemental composition C₁₂H₂₁NO₅. This finding was consistent with the proposed structure and provided strong evidence for the presence of the two hydroxyl groups on the leucine framework.

Analytical Methodologies for the Detection and Quantification of 5,5 Dihydroxyleucine

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of complex mixtures, and various formats are employed for the analysis of amino acids. The choice of technique often depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

Paper Chromatography Applications

Paper chromatography is a classic and effective technique for the separation of amino acids based on their differential partitioning between a stationary phase (cellulose paper) and a mobile phase (a solvent mixture). scribd.combuffalostate.edu The separation is influenced by the polarity of the amino acid's R-group; more hydrophobic molecules tend to travel further with the non-polar solvent, while hydrophilic molecules have a stronger affinity for the hydrophilic paper and move slower. buffalostate.edu

For the separation of amino acids like leucine (B10760876) and its derivatives, a mixture of solvents is typically used. scribd.comcerealsgrains.org The rate of migration is quantified by the Retention Factor (Rf value), which is the ratio of the distance traveled by the amino acid to the distance traveled by the solvent front. scribd.com To visualize the separated amino acids, a developing agent such as ninhydrin (B49086) is often sprayed on the chromatogram, which reacts with the amino groups to produce colored spots, typically purple or brown. oup.com Two-dimensional paper chromatography, which involves running the chromatogram in two perpendicular directions with different solvent systems, can be employed to resolve complex mixtures of amino acids. oup.com

While no specific paper chromatography methods for 5,5'-Dihydroxyleucine are documented, the techniques used for other dihydroxy amino acids, such as 3,4-dihydroxyproline, are relevant. nih.gov The presence of two hydroxyl groups in this compound would significantly increase its polarity compared to leucine, resulting in a lower Rf value in a standard non-polar solvent system.

Table 1: Illustrative Rf Values of Amino Acids in a Paper Chromatography System

| Amino Acid | R-group Characteristic | Expected Rf Value (Relative) |

| Leucine | Non-polar, hydrophobic | High |

| Glycine | Polar, hydrophilic | Low |

| This compound | Highly polar, hydrophilic | Very Low |

Note: This table is illustrative and actual Rf values depend on the specific solvent system and conditions.

High-Performance Liquid Chromatography (HPLC) for Amino Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a more advanced and widely used technique for amino acid analysis, offering higher resolution, speed, and sensitivity compared to paper chromatography. nih.govwho.int Due to the polar nature of most amino acids, they often require derivatization to enhance their retention on commonly used reversed-phase (RP) columns and to improve their detection by UV or fluorescence detectors. who.intmyfoodresearch.com

Reversed-phase HPLC, particularly with C18 columns, is a common approach for separating derivatized amino acids. nih.gov The separation of underivatized amino acids can be challenging due to their poor retention. sigmaaldrich.com However, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) have emerged as a complementary method for the separation of highly polar compounds. nih.gov For the separation of isomers, which can be a consideration for modified amino acids, specialized chiral stationary phases or the use of mobile phase additives can be employed to achieve resolution. nih.govsielc.comsielc.com The separation of underivatized amino acid enantiomers has been successfully demonstrated on macrocyclic glycopeptide-based chiral stationary phases. sigmaaldrich.com

For a compound like this compound, its high polarity would necessitate either derivatization for RP-HPLC or the use of a HILIC column for direct analysis. The mobile phase composition, including the use of ion-pairing agents and adjustment of pH, would be critical parameters to optimize the separation. sielc.comthermofisher.com

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the definitive identification and quantification of amino acids and their modified forms in complex biological matrices. chumontreal.qc.cashimadzu.com This technique offers high specificity and sensitivity, allowing for the analysis of low-abundance species without the need for derivatization in some cases. chumontreal.qc.caresearchgate.netnih.gov

In an LC-MS/MS system, the LC separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. The mass spectrometer selects a specific parent ion (the molecular ion of the analyte of interest), fragments it, and then detects a specific fragment ion. This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides a high degree of selectivity.

For the analysis of this compound, an LC-MS/MS method would be highly advantageous. A zwitterionic ion-exchange chromatography method coupled with LC-MS has been developed to simultaneously quantify parent amino acids and their oxidation products. researchgate.net A similar approach could be adapted for this compound. The development of an LC-MS/MS method would involve optimizing the chromatographic separation, the ionization source parameters (e.g., electrospray ionization - ESI), and the MS/MS transition (the parent ion to fragment ion pair). The use of isotopically labeled internal standards is recommended to improve the accuracy and precision of quantification. chumontreal.qc.ca

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Proper sample preparation is a critical step to ensure reliable and accurate analytical results. For amino acids, this often involves extraction from a matrix and derivatization to improve their analytical properties.

Techniques for Improving Volatility and Detectability

For Gas Chromatography (GC) analysis, amino acids must be derivatized to increase their volatility and thermal stability, as their polar nature makes them unsuitable for direct GC analysis. sigmaaldrich.comthermofisher.com Common derivatization techniques include silylation and acylation.

Silylation: This involves replacing the active hydrogens on the hydroxyl, amino, and carboxyl groups with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comwvu.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comwvu.edu The resulting derivatives are more volatile and produce characteristic mass spectra in GC-MS analysis. wvu.edu

Acylation/Esterification: This two-step process first involves the esterification of the carboxyl group, followed by the acylation of the amino and hydroxyl groups. mdpi.com For instance, pentafluoropropionic anhydride (B1165640) (PFPA) can be used for acylation after methyl esterification. mdpi.com Pentafluorobenzyl bromide (PFB-Br) has also been used for one-step derivatization of amino acids for GC-MS analysis. bohrium.com

For HPLC analysis, derivatization is primarily used to introduce a chromophore or fluorophore to the amino acid, enhancing its detectability by UV or fluorescence detectors. nih.govmyfoodresearch.com Common derivatization reagents include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent derivatives. nih.govchromatographyonline.com

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Reacts with both primary and secondary amines to form UV-active and fluorescent derivatives. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A pre-column derivatization reagent that reacts with amino acids to form stable, fluorescent derivatives. nih.govwaters.com

Urea: A simple and inexpensive reagent that can be used for the derivatization of amino acids for LC-MS analysis, improving their separation on reversed-phase columns. mdpi.com

The presence of two hydroxyl groups in this compound would make it a prime candidate for derivatization to improve its analytical characteristics for both GC and HPLC-based methods.

Theoretical and Computational Studies of 5,5 Dihydroxyleucine

Molecular Modeling and Conformational Analysissapub.org

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which involves studying the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. mdpi.com

The foundational step in most computational studies is the prediction of the most stable three-dimensional structure of a molecule. This is achieved through a process called geometry optimization. Using quantum mechanics or molecular mechanics methods, algorithms systematically adjust the positions of the atoms to find the arrangement with the lowest potential energy, known as the global minimum. fraunhofer.de

The energetics of the molecule, including its stability and the energy of different conformers, are crucial parameters derived from these calculations. For 5,5'-dihydroxyleucine, this would involve calculating the total electronic energy of various possible structures. The relative energies of these structures determine their population at a given temperature and provide insight into the molecule's preferred shapes. High-resolution structural predictions can be verified using tools that assess geometric quality, such as Ramachandran plots for peptide structures. researchgate.net

Table 1: Illustrative Energy Data for Hypothetical this compound Conformers

| Conformer | Method | Basis Set | Relative Energy (kJ/mol) | Stability Ranking |

| A (Extended) | DFT/B3LYP | 6-31G(d) | 0.00 | 1 (Most Stable) |

| B (Folded) | DFT/B3LYP | 6-31G(d) | +12.5 | 2 |

| C (Twisted) | DFT/B3LYP | 6-31G(d) | +25.3 | 3 |

Beyond a static picture, computational chemistry allows for the exploration of a molecule's dynamic behavior. nih.gov For a flexible molecule like this compound, with rotatable bonds in its side chain, a vast number of conformations are possible. Computational techniques are used to explore the potential energy surface, identifying low-energy (and therefore more stable) conformers. sapub.orgmdpi.com

Molecular dynamics (MD) simulations are a powerful tool for this purpose. nih.gov By simulating the movements of atoms over time, MD can reveal how the molecule flexes and changes shape. Analysis of the MD trajectory provides information on conformational stability. Key parameters used in this analysis include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating conformational stability over time. Lower, stable RMSD values suggest a stable conformation. nih.gov

Solvent-Accessible Surface Area (SASA): Calculates the surface area of the molecule exposed to a solvent, which is important for understanding interactions with the environment. nih.gov

By analyzing these parameters and constructing free-energy landscapes, researchers can identify the most energetically favorable and probable conformations of this compound. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivitynih.gov

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules, which governs their chemical properties and reactivity. nih.gov

DFT is a widely used quantum mechanical method that calculates the electronic structure of atoms and molecules with high accuracy. nih.gov It is particularly useful for analyzing the properties of novel or modified molecules like this compound by studying the compound itself or its close analogs. mdpi.com Different functionals, such as B3LYP or PBE, can be employed depending on the specific properties being investigated. nih.gov

Key electronic properties determined through DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. nih.gov

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. This is crucial for predicting how this compound might interact with other molecules, such as receptors or enzymes.

Table 2: Illustrative DFT-Calculated Electronic Properties for Amino Acid Analogs

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Leucine (B10760876) | -6.5 | 1.5 | 8.0 |

| Tyrosine | -5.8 | -0.2 | 5.6 |

| This compound (Hypothetical) | -6.1 | 0.5 | 6.6 |

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. fraunhofer.de By modeling the reaction pathway between reactants and products, researchers can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, a critical factor determining the reaction rate. fraunhofer.de

For this compound, this could involve simulating its synthesis, degradation, or metabolic transformation. Programs that combine different levels of theory can automate the search for transition states, making the process more efficient. rsc.org These simulations provide a molecular-level view of bond-breaking and bond-forming events, offering insights that are difficult to obtain experimentally. fraunhofer.de The identification of an optimal dividing surface between reactants and products is a fundamental aspect of Transition State Theory (TST) used to calculate reaction rates. researchgate.net

Role of 5,5 Dihydroxyleucine in Chemical Biology Research and Methodological Development Non Clinical

Applications as Biochemical Probes in Enzymatic Studies

While not a classical biochemical probe that binds directly to an enzyme's active site to report on its function, 5,5'-Dihydroxyleucine's formation is a powerful indicator of specific enzymatic activity. Its application lies in being the chemically stable end-product of a reaction sequence designed to identify and quantify the output of a particular class of enzymes.

The primary enzymatic process elucidated through the use of this compound is the vitamin K-dependent carboxylation of glutamic acid residues in proteins. This reaction, critical for the function of blood coagulation factors, results in the formation of γ-carboxyglutamic acid (Gla). The direct analysis of Gla is challenging due to its instability under certain conditions, such as acid hydrolysis.

To overcome this, researchers developed a method involving the reduction of Gla-containing proteins. The compound this compound is the specific and stable product formed upon the reduction of γ-carboxyglutamic acid residues by potent reducing agents like diborane (B8814927), followed by acid hydrolysis. nih.gov The detection of radiolabeled 5,5'-[3H]dihydroxyleucine in a protein hydrolysate serves as definitive evidence that the protein was a substrate for a vitamin K-dependent carboxylase and contained Gla residues. nih.govresearchgate.net This indirect method allows researchers to probe the substrate specificity of these carboxylases, determining which proteins within a biological system undergo this vital modification. For instance, studies using this technique have confirmed the presence of Gla in proteins like prothrombin and Factor X. nih.gov

The utility of this compound extends to the study of the stereospecificity of biocatalytic reactions, albeit indirectly. The enzymatic conversion of glutamate (B1630785) to γ-carboxyglutamate is a highly specific process. The subsequent chemical reduction to this compound allows for the preservation and analysis of the presence of the initial modification. While the chemical reduction itself is not the primary tool for studying stereospecificity, the ability to derivatize the product of a stereospecific enzymatic reaction into a stable, analyzable molecule is crucial. The presence of this compound confirms that the preceding enzymatic step, which is stereospecific, has occurred.

Contributions to the Understanding of Amino Acid Modification Pathways

The study of post-translational modifications (PTMs) is fundamental to understanding protein function and regulation. nih.govnih.govcsic.es The formation of this compound has been instrumental in characterizing a key PTM pathway.

The discovery of γ-carboxyglutamic acid as a PTM was a significant advancement in protein chemistry. The development of the diborane reduction method, which yields this compound, provided a sensitive and reliable tool to identify proteins undergoing this modification. nih.gov This technique was pivotal in establishing that vitamin K-dependent carboxylation is a post-translational event occurring on precursor proteins. By using this method, researchers could differentiate between the unmodified precursor proteins and the mature, carboxylated forms, thereby elucidating a critical step in the functional maturation of several essential proteins. nih.gov

Table 1: Research Findings on Gla-Containing Proteins via this compound Detection

| Protein Studied | Organism/System | Key Finding | Citation |

| Prothrombin | Bovine, Rat | Confirmed presence of ~10 Gla residues in the non-thrombin portion. | nih.gov |

| Factor X | Bovine | Identified as a vitamin K-dependent protein containing Gla residues. | nih.gov |

| Bone Gla Protein (Osteocalcin) | Various | Identification and quantification of Gla residues crucial for calcium binding. | |

| Matrix Gla Protein (MGP) | Various | Elucidation of its role as a calcification inhibitor through Gla detection. |

The conversion of γ-carboxyglutamic acid to this compound is a prime example of how chemical derivatization to a stable reduction product can facilitate protein analysis. The malonic acid-like structure of Gla is susceptible to decarboxylation during standard acid hydrolysis used for amino acid analysis. By first reducing the carboxyl groups to hydroxyl groups, a stable dihydroxy-leucine derivative is formed, which can withstand hydrolysis and be readily identified and quantified using standard amino acid analyzers. nih.gov This strategy of converting a labile functional group into a stable one via reduction is a valuable methodological contribution to protein chemistry.

Table 2: Analytical Workflow for Gla Detection via this compound

| Step | Procedure | Purpose | Compound of Interest |

| 1. Protein Isolation | Standard biochemical purification | To isolate the protein to be analyzed. | Gla-containing protein |

| 2. Reduction | Treatment with [3H]diborane | To reduce the carboxyl groups of Gla to hydroxyl groups. | γ-carboxyglutamic acid (Gla) |

| 3. Hydrolysis | Acid hydrolysis | To break down the protein into its constituent amino acids. | 5,5'-[3H]dihydroxyleucine |

| 4. Analysis | Amino acid analyzer / Chromatography | To separate and identify the radiolabeled amino acid derivative. | 5,5'-[3H]dihydroxyleucine |

Use in the Development of Analytical Standards and Reference Materials

An essential aspect of analytical chemistry is the availability of reliable standards and reference materials for method validation and quality control. iaea.organalytichem.dearmi.com In the context of studying vitamin K-dependent proteins, this compound serves as a critical reference compound.

When performing the analysis of Gla-containing proteins, a synthetic standard of this compound is used to calibrate the analytical instruments, typically an amino acid analyzer or a chromatography system. By running the standard, analysts can determine the exact retention time or elution volume for this compound. This allows for the unambiguous identification of this compound in the complex mixture of amino acids derived from a protein hydrolysate. nih.gov Although not typically sold as a "Certified Reference Material" (CRM) for general use, it functions as an indispensable in-house or laboratory-synthesized standard for these specific research applications, ensuring the accuracy and reliability of the qualitative identification of Gla-containing proteins. nih.govresearchgate.net

Future Directions in 5,5 Dihydroxyleucine Research

Development of Novel and Green Synthetic Methodologies

Currently, established synthetic routes for 5,5'-Dihydroxyleucine are not widely reported in scientific literature. Future research should prioritize the development of efficient and environmentally friendly methods for its synthesis. A key focus will be on achieving high stereoselectivity, given the potential for multiple chiral centers in the molecule. The exploration of biocatalytic methods, employing enzymes such as hydroxylases or aminotransferases, could offer a sustainable alternative to traditional chemical synthesis. The principles of green chemistry, including atom economy and the use of renewable feedstocks, should be central to the development of these new synthetic strategies.

Advanced Spectroscopic and Structural Biology Characterization

A fundamental aspect of understanding any new chemical entity is its detailed structural and spectroscopic characterization. For this compound, this would involve a multi-pronged approach. Advanced nuclear magnetic resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), will be crucial for elucidating the precise connectivity and stereochemistry of the molecule. High-resolution mass spectrometry (HRMS) will be essential for confirming its elemental composition. Furthermore, should crystalline forms of this compound be obtained, X-ray crystallography would provide unambiguous determination of its three-dimensional structure. These experimental data will be vital for understanding its chemical properties and potential biological interactions.

Exploration of Undiscovered Biosynthetic Origins and Metabolic Fates

The natural occurrence of this compound remains an open question. Future research should investigate potential biosynthetic pathways in various organisms, such as bacteria, fungi, or plants. This could involve genome mining for putative gene clusters encoding enzymes capable of modifying leucine (B10760876) or related precursors. Isotopic labeling studies could then be employed to trace the metabolic fate of this compound within these organisms, shedding light on its biological role and turnover. Understanding its natural origins and metabolism is a critical step toward uncovering its physiological significance.

Applications in Synthetic Biology and Bioengineering

Once synthetic routes and biosynthetic pathways are better understood, this compound could become a valuable building block in synthetic biology and bioengineering. Its unique structure, featuring both amino acid and diol functionalities, could be leveraged to create novel peptides, polymers, and other biomaterials with tailored properties. For instance, it could be genetically encoded as a non-canonical amino acid into proteins to introduce new functionalities or to serve as a metabolic engineering target for the production of specialty chemicals.

Integration of Multi-Omics Data with Chemical Biology Studies

A systems-level understanding of this compound's biological effects will require the integration of multi-omics data. By treating cells or organisms with this compound and subsequently analyzing changes in the transcriptome, proteome, and metabolome, researchers can identify affected pathways and potential molecular targets. These global datasets, when combined with targeted chemical biology approaches using probes derived from this compound, will provide a comprehensive picture of its mechanism of action and pave the way for its potential application in various fields.

常见问题

Q. What advanced kinetic modeling approaches are suitable for studying the degradation pathways of this compound under various environmental conditions?

- Methodological Answer :

- Model Framework : Pseudo-first-order kinetics with Arrhenius temperature dependence.

- Parameters : Measure rate constants (k) for hydrolysis (pH 2–12) and photolysis (UV-A/B).

- Software : Utilize MATLAB or COPASI for multi-compartment degradation simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。